molecular formula C14H16N2OS B14216717 2-{[(Pyridin-2-yl)methyl](2-sulfanylethyl)amino}phenol CAS No. 827307-27-7

2-{[(Pyridin-2-yl)methyl](2-sulfanylethyl)amino}phenol

Cat. No.: B14216717
CAS No.: 827307-27-7
M. Wt: 260.36 g/mol
InChI Key: GEXJAHNYPGIKSX-UHFFFAOYSA-N
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Description

2-{(Pyridin-2-yl)methylamino}phenol is a chemical compound that features a pyridine ring, a phenol group, and a sulfanylethylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Pyridin-2-yl)methylamino}phenol typically involves the reaction of pyridine-2-carbaldehyde with 2-mercaptoethylamine in the presence of a base, followed by the addition of phenol. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{(Pyridin-2-yl)methylamino}phenol can undergo various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated phenols.

Scientific Research Applications

2-{(Pyridin-2-yl)methylamino}phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{(Pyridin-2-yl)methylamino}phenol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. The sulfanylethyl group may play a crucial role in binding through hydrogen bonding or covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring and have been studied for their biological activities.

    4-Methyl-2-{(pyridin-2-yl)methylamino}phenol: A similar compound with a methyl group on the phenol ring.

Uniqueness

2-{(Pyridin-2-yl)methylamino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a phenol and a sulfanylethylamine linkage makes it a versatile compound for various applications.

Properties

CAS No.

827307-27-7

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

2-[pyridin-2-ylmethyl(2-sulfanylethyl)amino]phenol

InChI

InChI=1S/C14H16N2OS/c17-14-7-2-1-6-13(14)16(9-10-18)11-12-5-3-4-8-15-12/h1-8,17-18H,9-11H2

InChI Key

GEXJAHNYPGIKSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(CCS)CC2=CC=CC=N2)O

Origin of Product

United States

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